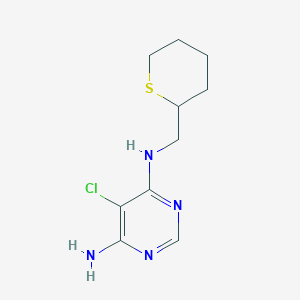![molecular formula C14H16ClNO3 B6634161 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid](/img/structure/B6634161.png)
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid, also known as CCPA, is a synthetic compound that has been used in scientific research for several years. It is a potent and selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the human body. CCPA has been shown to have a variety of biochemical and physiological effects, and it has been used in a number of different research applications.
作用机制
The mechanism of action of 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid involves its binding to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the human body. Once 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid binds to the receptor, it activates a signaling pathway that leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid has been shown to have a variety of different biochemical and physiological effects, including the regulation of cardiovascular function, neurotransmission, and inflammation. It has also been shown to have potential therapeutic applications in the treatment of a number of different diseases, including ischemia, neurodegenerative disorders, and cancer.
实验室实验的优点和局限性
One of the major advantages of using 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid in lab experiments is its potency and selectivity for the A1 adenosine receptor. This makes it a useful tool for studying the role of adenosine receptors in various physiological processes. However, one of the limitations of using 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are a number of different future directions for research involving 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid. One potential area of research is the development of new and more potent agonists for the A1 adenosine receptor. Another potential area of research is the investigation of the potential therapeutic applications of 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid in the treatment of various diseases, including ischemia, neurodegenerative disorders, and cancer. Finally, there is also potential for research into the potential toxicity of 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid and its effects on human health.
合成方法
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid is typically synthesized using a multi-step process that involves several different chemical reactions. The first step in the synthesis process involves the reaction of 2-chloro-4-methylbenzoic acid with cyclopropylamine to form 2-chloro-4-methylbenzoyl-cyclopropylamine. This intermediate is then reacted with acrylonitrile to form 3-(2-chloro-4-methylbenzoyl)-N-(cyclopropylmethyl)acrylamide, which is subsequently hydrolyzed to form 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid.
科学研究应用
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid has been used in a variety of different scientific research applications. One of the most common uses of 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid is in the study of adenosine receptors and their role in various physiological processes. 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid has been shown to be a potent and selective agonist for the A1 adenosine receptor, which is involved in a number of different processes, including cardiovascular function, neurotransmission, and inflammation.
属性
IUPAC Name |
3-[(2-chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-2-5-11(12(15)8-9)14(19)16(10-3-4-10)7-6-13(17)18/h2,5,8,10H,3-4,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMJNWVLQSXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CCC(=O)O)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)

![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)
![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)

![2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6634136.png)
![3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6634177.png)
![2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634179.png)